

# Application Notes and Protocols: Lingdolinurad in Gout Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of **lingdolinurad** (formerly ABP-671), a novel URAT1 inhibitor, for the treatment of chronic gout. The information is based on publicly available data from clinical trials and outlines its potential use, mechanism of action, and available efficacy and safety data. Protocols for key experimental concepts are also provided.

### Introduction

Lingdolinurad is a potent and selective inhibitor of the urate transporter 1 (URAT1), a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1] [2] By blocking URAT1, lingdolinurad increases the excretion of uric acid in urine, thereby lowering serum uric acid (sUA) levels.[1] Elevated sUA, or hyperuricemia, is a primary factor in the development of gout, a painful inflammatory arthritis caused by the crystallization of monosodium urate in the joints and other tissues.[2]

Current gout management guidelines from the American College of Rheumatology and other international bodies recommend a treat-to-target approach, aiming for an sUA level below 6 mg/dL, and in some cases, below 5 mg/dL, to control gout symptoms and resolve tophi.[3][4][5] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat are first-line treatments, a significant number of patients do not reach their target sUA levels with monotherapy.[6] This has led to the exploration of combination therapies, and URAT1 inhibitors like **lingdolinurad** are a promising class of drugs for this purpose.



### **Mechanism of Action: URAT1 Inhibition**

**Lingdolinurad** exerts its therapeutic effect by specifically targeting the URAT1 transporter located in the apical membrane of the proximal tubule cells in the kidneys.[1] Under normal physiological conditions, URAT1 reabsorbs approximately 90% of the filtered uric acid from the urine back into the blood.[2] In individuals with hyperuricemia, this reabsorption contributes to elevated sUA levels.

By inhibiting URAT1, **lingdolinurad** blocks this reabsorption process, leading to increased renal excretion of uric acid and a subsequent reduction in sUA levels.[1] This mechanism of action is complementary to that of XOIs, which reduce the production of uric acid.



Click to download full resolution via product page

Figure 1: Gout pathophysiology and sites of drug action.

### **Lingdolinurad Clinical Trial Data**



Recent press releases have announced positive topline results from a global Phase 2b/3 clinical trial of **lingdolinurad**.[3][4][7] This multicenter, randomized, double-blind, six-month study compared different doses of **lingdolinurad** to allopurinol (in a treat-to-target approach) and a placebo.[4]

### **Efficacy Data**

The trial successfully met its primary and secondary endpoints, demonstrating **lingdolinurad**'s strong efficacy in lowering sUA levels.[4]

Table 1: Summary of **Lingdolinurad** Phase 2b/3 Efficacy Results (vs. Allopurinol and Placebo)

| Efficacy<br>Endpoint                  | Lingdolinurad                                           | Allopurinol                              | Placebo | Citation  |
|---------------------------------------|---------------------------------------------------------|------------------------------------------|---------|-----------|
| sUA Lowering                          | Superior to allopurinol                                 | Treat-to-Target<br>(up to 800<br>mg/day) | -       | [3][4]    |
| Patients<br>Reaching sUA <<br>6 mg/dL | Higher proportion than allopurinol                      | -                                        | -       | [7]       |
| Patients<br>Reaching sUA <<br>5 mg/dL | Higher proportion than allopurinol                      | -                                        | -       | [3][4]    |
| Patients Reaching sUA < 4 mg/dL       | Higher proportion than allopurinol                      | -                                        | -       | [3][4][7] |
| Reduction in<br>Acute Gout<br>Attacks | Up to 42%<br>maximum risk<br>reduction (weeks<br>15-28) | -                                        | -       | [3][4][7] |
| Tophus Diameter<br>Reduction          | 91% response<br>rate by week 28                         | -                                        | -       | [3][7][8] |



Note: Data is based on company press releases and may be subject to change upon full peer-reviewed publication.

A Phase 2a dose-escalating study in patients with mild to moderate renal impairment also showed that **lingdolinurad** lowered sUA levels below the 6 mg/dL threshold and was safe and well-tolerated.[9] Doses from 2 mg to 12 mg once daily reduced sUA below 6 mg/dL in all patients, and 85.7% of subjects reached the 5 mg/dL target at the lowest dose of 1 mg.[9]

### **Safety and Tolerability**

Topline results from the Phase 2b/3 trial indicate that **lingdolinurad** has a favorable safety profile.[3][5] The overall adverse events in the recommended Phase 3 dose group were comparable to the placebo group.[4] Notably, no cardiovascular risks or liver toxicity were reported, which are concerns with some other urate-lowering therapies.[3][5][7]

# Lingdolinurad in Combination with Other Gout Therapies

While the most recent clinical trial data for **lingdolinurad** focuses on its use as a monotherapy compared to allopurinol, the mechanism of action of URAT1 inhibitors makes them well-suited for combination therapy, particularly with XOIs.[10] This dual-mechanism approach—reducing uric acid production with an XOI and increasing its excretion with a URAT1 inhibitor—can be effective for patients who do not reach their target sUA with monotherapy.[10]

Although specific data on **lingdolinurad** combination therapy is not yet available, studies with other URAT1 inhibitors, such as lesinurad, have demonstrated the efficacy of this approach. For example, lesinurad in combination with allopurinol or febuxostat has been shown to significantly increase the proportion of patients achieving their target sUA levels compared to XOI monotherapy.[10][11]

Future clinical trials will be necessary to establish the efficacy and safety of **lingdolinurad** in combination with allopurinol, febuxostat, and for the management of acute gout flares in combination with anti-inflammatory agents like colchicine.

### **Experimental Protocols**



The following are generalized protocols for key experiments relevant to the study of **lingdolinurad** and other urate-lowering therapies.

## Protocol 1: Assessment of Urate-Lowering Efficacy in a Phase 2/3 Clinical Trial





Click to download full resolution via product page

Figure 2: Generalized workflow for a gout clinical trial.



- Patient Population: Adult patients with a diagnosis of gout and hyperuricemia (e.g., sUA ≥ 7 mg/dL). Patients may be required to have a history of gout flares or the presence of tophi.
- Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.
- Treatment Arms:
  - Lingdolinurad (various doses, e.g., 2 mg, 4 mg) once daily.
  - Allopurinol (dose-titrated to a target sUA of < 6 mg/dL, e.g., starting at 100 mg/day and titrating up to 800 mg/day).
  - Placebo once daily.
- Concomitant Medication: All patients should receive prophylactic anti-inflammatory therapy (e.g., colchicine, NSAIDs) for the initial period of the trial (e.g., first 8-16 weeks) to reduce the risk of treatment-initiation gout flares.
- Primary Endpoint: The proportion of subjects who achieve a target sUA level (e.g., < 6.0 mg/dL) at the end of the treatment period (e.g., 6 months).</li>
- Secondary Endpoints:
  - Proportion of subjects achieving more stringent sUA targets (e.g., < 5.0 mg/dL, < 4.0 mg/dL).</li>
  - Mean change in sUA from baseline.
  - Rate of gout flares over the treatment period.
  - Change in tophus size for patients with tophaceous gout.
  - Safety and tolerability, including the incidence of adverse events.
- Data Analysis: Statistical comparisons of the proportion of responders in each treatment arm will be performed using appropriate statistical tests (e.g., chi-squared test). Continuous variables will be analyzed using methods such as ANCOVA.



### **Protocol 2: In Vitro Assessment of URAT1 Inhibition**

- Cell Line: Human embryonic kidney (HEK293) cells stably transfected with a plasmid expressing human URAT1.
- Assay Principle: Measure the uptake of a radiolabeled substrate of URAT1 (e.g., [14C]uric acid) in the presence and absence of the inhibitor (lingdolinurad).
- Procedure: a. Plate the URAT1-expressing HEK293 cells in a multi-well plate and grow to confluence. b. Wash the cells with a pre-incubation buffer. c. Incubate the cells with varying concentrations of lingdolinurad for a specified time. d. Add [14C]uric acid to the wells and incubate to allow for uptake. e. Stop the uptake by rapidly washing the cells with ice-cold buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Data Analysis: a. Calculate the percentage of inhibition of uric acid uptake at each
  concentration of lingdolinurad compared to the vehicle control. b. Plot the percentage of
  inhibition against the logarithm of the inhibitor concentration and fit the data to a doseresponse curve to determine the IC50 value (the concentration of inhibitor that causes 50%
  inhibition of URAT1 activity).

### Conclusion

**Lingdolinurad** is a promising new URAT1 inhibitor for the treatment of chronic gout. Topline results from a Phase 2b/3 clinical trial suggest that it is highly effective in lowering sUA levels, with a safety profile comparable to placebo. While specific data on its use in combination with other gout therapies is not yet available, its mechanism of action makes it a strong candidate for use with XOIs in patients who do not achieve their target sUA with monotherapy. Further peer-reviewed publications of the clinical trial data are anticipated and will provide a more detailed understanding of the efficacy and safety of **lingdolinurad**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atom Therapeutics' URAT1 Inhibitor Lingdolinurad Meets Primary Endpoint in Phase 2b/3 Chronic Gout Trial [trial.medpath.com]
- 4. atomthera.us [atomthera.us]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Lingdolinurad in Gout Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391523#lingdolinurad-s-use-in-combination-with-other-gout-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com